N-Boc-N-Desmethyl Imatinib
Description
Contextualization of N-Boc-N-Desmethyl Imatinib (B729) as an Imatinib Derivative and Research Chemical
N-Boc-N-Desmethyl Imatinib is a derivative of Imatinib, a tyrosine kinase inhibitor drug used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GISTs). drugbank.compharmaffiliates.com Unlike Imatinib itself, this compound is not used as a therapeutic agent. Instead, it is classified as a research chemical, primarily synthesized for use in laboratory settings. labroots.comamericanchemicalsuppliers.comhoelzel-biotech.com
The "N-Boc" in its name signifies the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom. This chemical modification makes it a valuable tool for researchers and pharmaceutical chemists. It is commercially available from suppliers of biochemicals and impurity standards for analytical and research purposes. americanchemicalsuppliers.comclearsynth.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate | clearsynth.com |
| CAS Number | 1076199-23-9 | pharmaffiliates.comclearsynth.com |
| Molecular Formula | C₃₃H₃₇N₇O₃ | pharmaffiliates.comlookchem.com |
| Molecular Weight | 579.71 g/mol | pharmaffiliates.com |
Relationship to N-Desmethyl Imatinib as a Key Active Metabolite of Imatinib
The significance of this compound is best understood through its relationship with N-Desmethyl Imatinib. N-Desmethyl Imatinib is the main and pharmacologically active metabolite of Imatinib in humans. drugbank.combiomol.comcaymanchem.com It is formed in the liver when Imatinib undergoes N-demethylation, a metabolic process primarily catalyzed by the cytochrome P450 enzyme CYP3A4. drugbank.combiomol.comcaymanchem.com
This metabolite, also known by the code CGP74588, demonstrates a similar in vitro potency against the Bcr-Abl kinase—the primary target of Imatinib in CML—as the parent drug itself. biomol.comcaymanchem.comhmdb.ca However, its plasma concentrations in patients are typically only 10-15% of the levels of Imatinib, meaning the majority of the therapeutic effect comes from the parent compound. biomol.comcaymanchem.com
This compound is a protected form of this active metabolite. The Boc group is strategically placed on the piperazine (B1678402) ring nitrogen where the methyl group is absent. In chemical synthesis, such protecting groups are used to prevent a specific functional group from reacting while modifications are made elsewhere in the molecule. This relationship makes this compound a key intermediate or reference compound in studies involving N-Desmethyl Imatinib.
Table 2: Chemical Properties of N-Desmethyl Imatinib
| Property | Value | Source |
|---|---|---|
| Synonyms | N-desmethyl Gleevec, CGP74588, STI-509-00 | biomol.comcaymanchem.com |
| CAS Number | 404844-02-6 | biomol.comcaymanchem.com |
| Molecular Formula | C₂₈H₂₉N₇O | biomol.comcaymanchem.com |
| Molecular Weight | 479.6 g/mol | biomol.comcaymanchem.com |
Significance in Pharmaceutical Synthesis and Impurity Profiling
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final drug product. waters.comijnrd.org Regulatory agencies require rigorous characterization and monitoring of any impurities present in active pharmaceutical ingredients (APIs). nih.gov this compound is recognized and sold as an Imatinib impurity standard. pharmaffiliates.comclearsynth.comclearsynth.com
Its role in this context is twofold:
Process-Related Impurity Reference: It can be used as a reference standard to detect and quantify its presence as a potential impurity in batches of Imatinib API. Its formation could theoretically occur during certain synthetic routes.
Tool for Analytical Method Development: The availability of pure this compound allows for the development and validation of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to create a robust impurity profile for Imatinib. waters.comnih.gov These methods are essential for routine quality control and to ensure that any potentially harmful impurities, including genotoxic ones, are kept below strict safety thresholds. waters.comnih.gov
Therefore, while not a therapeutic agent itself, this compound is an indispensable tool for ensuring the quality and consistency of Imatinib production. clearsynth.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYCXPQYRFQURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675712 | |
| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-23-9 | |
| Record name | 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving N Boc N Desmethyl Imatinib and Precursors
Strategies for Synthesis of Imatinib (B729) and its Related Intermediates
Several optimized approaches have been developed to improve yield and purity while minimizing costs and toxic reagents. rsc.org One improved method prepares a key pyrimidinyl amine intermediate through the reaction of an enaminone with guanidine (B92328) nitrate, avoiding the use of more hazardous cyanamide. researchgate.net Another critical step, the N-arylation of heteroarylamine, has been optimized using copper catalysts as a more economical alternative to expensive palladium compounds, achieving high yields. researchgate.netresearchgate.net The reduction of nitro-group-containing intermediates is also a pivotal transformation, with methods like using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a ferric chloride/carbon system in water proving effective. researchgate.netepa.gov A recent synthetic route describes a C–N coupling reaction between 4-(4-methylpiperazine-1-methyl)benzamide and N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine, which avoids the generation of certain genotoxic impurities. acs.org
The primary intermediates in these synthetic pathways include:
3-acetylpyridine: A starting material for building the pyridine-pyrimidine core. researchgate.net
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine: A key intermediate formed via N-arylation. researchgate.netresearchgate.net
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine: The amine intermediate ready for the final amide coupling step. researchgate.net
4-(4-methylpiperazinomethyl)benzoyl chloride: The acid chloride component that introduces the piperazine (B1678402) side chain. researchgate.net
Derivatization Approaches for Imatinib and its Metabolites (e.g., Boc Protection)
Derivatization, particularly the introduction of a tert-butyloxycarbonyl (Boc) protecting group, is a crucial technique in the chemical manipulation of Imatinib and its metabolites. The Boc group is widely used in organic synthesis to temporarily mask reactive functional groups, such as amines, preventing them from participating in unwanted side reactions.
In the context of Imatinib chemistry, Boc protection is employed for several purposes:
Purification: In the synthesis of Imatinib analogs or related compounds, Boc protection of an amine can alter the compound's polarity, facilitating purification by methods like reversed-phase high-performance liquid chromatography (HPLC). ashpublications.org Following purification, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or 4M HCl in dioxane) to yield the desired final product. ashpublications.orgnih.govresearchgate.net
Directed Synthesis: The Boc group can direct reactions to other parts of the molecule. The direct α-lithiation of N-Boc-protected piperazines, for instance, allows for functionalization at the carbon atom adjacent to the nitrogen, a key strategy for creating novel piperazine-containing compounds. beilstein-journals.org
Intermediate for Analog Synthesis: N-Boc-N-Desmethyl Imatinib itself serves as a key intermediate for synthesizing various analogs. clearsynth.com By protecting the secondary amine of the piperazine ring in N-Desmethyl Imatinib, chemists can selectively perform reactions on other parts of the molecule before deprotection.
The process typically involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The removal of the Boc group is straightforward, making it an effective and versatile tool in the synthesis of complex molecules like Imatinib derivatives. nih.govresearchgate.net
Role of this compound as an Intermediate or Impurity in Imatinib Manufacturing Processes
This compound, chemically known as tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate, is primarily recognized as a crucial reference material in the manufacturing of Imatinib. clearsynth.com While it can be a synthetic intermediate for creating derivatives, its main role in the context of bulk Imatinib production is related to impurity control. nih.govbiorxiv.org
Imatinib manufacturing processes can generate several impurities, including the N-Desmethyl Imatinib metabolite. ijnrd.orgijpsonline.com Since this compound is a synthetically accessible and stable derivative of this impurity, it is manufactured and sold as a reference standard. pharmaffiliates.comallmpus.com Pharmaceutical manufacturers use these standards for:
Impurity Identification: To confirm the identity of unknown peaks observed during chromatographic analysis of Imatinib batches.
Method Development and Validation: To develop and validate analytical methods (like HPLC) capable of detecting and quantifying the N-Desmethyl impurity at very low levels. clearsynth.com
Therefore, while not typically an impurity itself in the final drug substance, this compound is instrumental in the quality control systems designed to monitor and limit its de-protected counterpart, N-Desmethyl Imatinib.
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final drug product. ijnrd.org N-Desmethyl Imatinib is a known process-related impurity and a major metabolite of Imatinib. ijpsonline.com Regulatory guidelines require that such impurities be monitored and controlled within strict limits, often less than 0.15% for a known impurity. ijnrd.orggoogle.com
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of Imatinib and its related substances, including N-Desmethyl Imatinib. ijpsonline.comijpsonline.com Stability-indicating HPLC methods have been developed and validated to separate the active pharmaceutical ingredient (API) from its impurities, ensuring that the method is specific, accurate, and precise. ijpsonline.com These methods are crucial for routine quality control of Imatinib drug substances and products. google.com
The table below summarizes typical parameters for an HPLC method used for the analysis of Imatinib and its desmethyl impurity.
| Parameter | Condition | Reference |
| Column | C18 reversed-phase silica (B1680970) (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm) | nih.gov |
| Mobile Phase | Methanol (B129727)–water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium (B1175870) acetate (B1210297) | nih.gov |
| Elution Mode | Isocratic or Gradient | google.comnih.gov |
| Detector | UV or Mass Spectrometry (MS) | google.comnih.gov |
| Limit of Detection (LOD) | 0.383 µg/mL | ijpsonline.comijpsonline.com |
| Limit of Quantitation (LOQ) | 1.15 µg/mL | ijpsonline.comijpsonline.com |
This table presents an example of analytical conditions. Specific parameters may vary based on the exact method.
During the synthesis of Imatinib, several related compounds can be formed as impurities. These can arise from starting materials, byproducts of side reactions, or degradation. N-Desmethyl Imatinib is a prominent impurity, structurally identical to Imatinib except for the absence of the methyl group on the piperazine ring. laurelpharma.com Its presence can be difficult to control as it is structurally very similar to the final Imatinib molecule, making purification challenging. google.com
Several key impurities related to Imatinib have been identified and characterized. The synthesis of these impurities as reference standards is essential for their accurate identification and quantification in the final drug product. ijnrd.org
Table of Selected Imatinib Impurities
| Impurity Name | Chemical Structure | CAS Number | Molecular Formula |
|---|---|---|---|
| N-Desmethyl Imatinib | [Image of N-Desmethyl Imatinib structure] | 404844-02-6 | C₂₈H₂₉N₇O |
| This compound | [Image of this compound structure] | 1076199-23-9 | C₃₃H₃₇N₇O₃ |
| Imatinib N-Oxide | [Image of Imatinib N-Oxide structure] | Not widely available | C₂₉H₃₁N₇O₂ |
Isotopic Labeling Strategies for Imatinib and N-Desmethyl Imatinib Analogues (e.g., deuteration)
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. This is commonly done with stable isotopes like deuterium (B1214612) (²H or D) or radioisotopes like carbon-14 (B1195169) (¹⁴C). nih.govscbt.com These labeled analogs are chemically similar to the parent compound but can be distinguished by their mass or radioactivity, making them invaluable tools in research. bioscientia.de
For Imatinib and its primary metabolite, N-Desmethyl Imatinib, several isotopically labeled versions have been synthesized, including deuterated and ¹⁴C-labeled forms. nih.govmedchemexpress.com
Deuterated Analogs (e.g., N-Desmethyl Imatinib-d4, N-Desmethyl Imatinib-d8): Deuterium-labeled compounds are frequently used as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comnii.ac.jp Because the deuterated standard behaves almost identically to the non-labeled analyte during sample extraction and chromatographic separation, it can correct for variations in the analytical process, leading to highly accurate and precise quantification of the drug and its metabolites in biological matrices like plasma. nii.ac.jpresearchgate.net
Carbon-14 Labeled Analogs: Radiosynthesis of [¹⁴C]Imatinib allows for its use in studies analyzing binding with cellular proteins, often employing accelerator mass spectroscopy. nih.gov
Metabolic Stability Studies: Deuteration at a site of metabolic attack can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net Synthesizing an N-trideuteromethyl analogue of Imatinib was explored to see if it would reduce the rate of N-demethylation to the less active metabolite. nih.govresearchgate.net While reduced N-demethylation was observed in vitro with liver microsomes, this did not translate to increased exposure in vivo in rat studies. nih.gov
Table of Isotopically Labeled Imatinib Analogs
| Compound Name | CAS Number | Molecular Formula | Primary Application | Reference |
|---|---|---|---|---|
| N-Desmethyl Imatinib-d8 | 1185103-28-9 | C₂₈H₂₁D₈N₇O | Internal Standard for LC-MS/MS | pharmaffiliates.comnii.ac.jp |
| N-Desmethyl Imatinib-d4 | Not widely available | C₂₈H₂₅D₄N₇O | Internal Standard for LC-MS/MS | medchemexpress.com |
| Imatinib-d4 | Not widely available | C₂₉H₂₇D₄N₇O | Deuterated Imatinib standard | medchemexpress.com |
| [¹⁴C]Imatinib | Not widely available | Not applicable | Protein binding analysis | nih.gov |
Metabolic Pathways and Enzyme Kinetics of N Desmethyl Imatinib Formation
Identification of Cytochrome P450 Enzymes (CYPs) in Imatinib (B729) N-Demethylation
The biotransformation of imatinib to its N-desmethyl metabolite is a complex process involving several CYP isoenzymes. fda.gov Extensive research has identified the key players in this metabolic pathway, highlighting the primary roles of certain enzymes and the lesser or negligible contributions of others. researchgate.netnih.govhmdb.ca
The N-demethylation of imatinib is principally mediated by two major cytochrome P450 enzymes: CYP3A4 and CYP2C8. researchgate.netnih.govhmdb.canih.gov Studies using human liver microsomes and cDNA-expressed CYPs have consistently demonstrated the significant involvement of these two enzymes in the formation of N-desmethyl imatinib. researchgate.netnih.govnih.gov
CYP3A4 has long been recognized as a major contributor to imatinib metabolism. fda.govcaymanchem.combiomol.com Its role is substantiated by the correlation observed between N-desmethylimatinib formation and the microsomal oxidation of CYP3A4 substrates like testosterone (B1683101) and midazolam. researchgate.netnih.govnih.gov Furthermore, inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to significantly decrease the oxidation of imatinib. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models also incorporate CYP3A4 as a key enzyme in the metabolic pathway leading to N-desmethyl imatinib. nih.govresearchgate.netuni-saarland.de
Alongside CYP3A4, CYP2C8 has emerged as another crucial enzyme in this process. researchgate.netnih.govhmdb.ca The formation of N-desmethylimatinib shows a strong correlation with the microsomal oxidation of the CYP2C8 substrate, paclitaxel. researchgate.netnih.govnih.gov Moreover, inhibitors specific to CYP2C8, like quercetin (B1663063) and paclitaxel, have been found to reduce imatinib oxidation. nih.govnih.gov In kinetic studies, CYP2C8 has been characterized as a high-affinity enzyme for imatinib N-demethylation. nih.govnih.gov
While CYP3A4 and CYP2C8 are the primary drivers of imatinib N-demethylation, other CYP enzymes also contribute to this metabolic process, albeit to a lesser extent. researchgate.nethmdb.ca
CYP3A5 and CYP3A7: Studies with cDNA-derived enzymes have shown that both CYP3A5 and CYP3A7 can support the N-demethylation of imatinib. researchgate.netnih.govhmdb.ca CYP3A5, in particular, is considered to play a role, though minor compared to CYP3A4. fda.gov The genetic profile of CYP3A5 can influence imatinib metabolism, with individuals having a more proficient genotype potentially showing different metabolic rates. nih.gov
CYP1A1: In vitro metabolism studies have indicated that CYP1A1 has minor involvement in the conversion of imatinib to N-desmethyl imatinib. universiteitleiden.nl
CYP4F2: The role of CYP4F2 in imatinib metabolism is not as extensively documented as the others, but the broad involvement of various CYPs suggests potential minor contributions from a range of enzymes.
Several other cytochrome P450 enzymes have been investigated for their potential role in imatinib N-demethylation and have been found to have little to no significant involvement. fda.govresearchgate.net
CYP1A2, CYP2C9, and CYP2C19: In vitro studies have demonstrated that CYP1A2, CYP2C9, and CYP2C19 play a minor or negligible role in the biotransformation of imatinib. fda.govuniversiteitleiden.nl No significant biotransformation of imatinib was observed by these enzymes in some studies. universiteitleiden.nl While some reports suggest a minor role, they are not considered primary contributors to the formation of N-desmethyl imatinib. nih.gov
CYP2D6: The role of CYP2D6 in imatinib metabolism is considered insignificant. fda.gov Studies have shown that a potent inhibitor of CYP2D6 did not affect the biotransformation of imatinib, and there is little evidence to support a major role for this enzyme in imatinib clearance in vivo. nih.gov
These findings help to refine the understanding of the specific metabolic pathways involved in imatinib's conversion to N-desmethyl imatinib, focusing attention on the key enzymatic contributors.
In Vitro Kinetic Studies of N-Demethylation in Hepatic Microsomes
In vitro studies using human liver microsomes are instrumental in characterizing the enzymatic kinetics of imatinib N-demethylation. These studies provide quantitative measures of enzyme activity and affinity, offering insights into the efficiency of the metabolic process. researchgate.nettandfonline.com
Kinetic analyses of imatinib N-demethylation have been conducted to determine key parameters that describe the enzyme-substrate interaction. These parameters include the Michaelis-Menten constant (K_m), the maximum reaction velocity (V_max), and the catalytic efficiency (V_max/K_m).
Studies have shown that different CYP enzymes exhibit distinct kinetic profiles for imatinib N-demethylation. For instance, kinetic analysis of cDNA-expressed enzymes revealed that CYP2C8 is a high-affinity enzyme with a significantly greater catalytic efficiency compared to CYP3A4 and CYP3A5. nih.govnih.gov One study reported the catalytic efficiency for CYP2C8 to be approximately 15-fold higher than that of CYP3A4 and CYP3A5. nih.gov
The binding affinity has also been shown to be influenced by genetic polymorphisms. For example, the CYP2C8*3 polymorphism has been associated with a higher binding affinity (lower K_m) for imatinib compared to the wild-type enzyme. tandfonline.comnih.gov
Table 1: Apparent Kinetic Parameters for Imatinib N-Demethylation by Recombinant CYP Enzymes
| Enzyme | K_m (µM) | V_max (pmol product/pmol CYP/h) | Catalytic Efficiency (V_max/K_m) |
|---|---|---|---|
| CYP2C8 | 1.4 | 24.5 | 17.5 |
| CYP3A4 | 43.8 | 52.5 | 1.2 |
| CYP3A5 | 44.1 | 44.1 | 1.0 |
Data sourced from a study using cDNA-expressed CYPs. nih.gov
The determination of enzyme kinetics requires conducting assays across a range of substrate concentrations to accurately measure the reaction velocity and derive the kinetic parameters. For in vitro studies of imatinib N-demethylation in human hepatic microsomes, substrate concentrations typically range from 5 µM to 200 µM. nih.gov When using cDNA-expressed CYPs for kinetic studies, a broader concentration range of 5 µM to 300 µM has been employed. nih.gov For general activity assays with cDNA-expressed enzymes, a substrate concentration of 20 µM is often used. nih.gov The selection of an appropriate substrate concentration range is crucial for obtaining reliable and meaningful kinetic data that reflects the enzymatic activity under different conditions.
Mechanisms of N-Desmethyl Imatinib Formation (e.g., Demethylation Process)
The primary metabolic pathway for the formation of N-desmethyl imatinib is through the demethylation of the parent compound, imatinib. caymanchem.comontosight.ai This biochemical process is primarily carried out in the liver by a group of enzymes known as cytochrome P450s (CYPs). caymanchem.comontosight.ai
Specifically, the N-demethylation of imatinib involves the removal of a methyl group from the terminal piperazine (B1678402) ring of the imatinib molecule. This reaction is an oxidative process catalyzed by CYP enzymes. The active species of the enzyme, Compound I, is believed to be the key player in this transformation. acs.org The result of this demethylation is the formation of N-desmethyl imatinib, which is the major and most abundant active metabolite of imatinib. caymanchem.comsigmaaldrich.comd-nb.info
While several CYP isoenzymes have been investigated for their role in imatinib metabolism, in vitro studies using recombinant enzymes have identified CYP3A4 and CYP2C8 as the principal enzymes responsible for the N-demethylation of imatinib. amegroups.cnnih.gov Other enzymes such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19 are considered to play a minor role in this metabolic conversion. amegroups.cnnih.govdrugbank.com Although historically CYP3A4 was considered the major contributor due to its high abundance in the liver, emerging evidence highlights the significant role of CYP2C8. amegroups.cnnih.gov
Influence of Enzyme Inhibitors and Inducers on N-Desmethyl Imatinib Production (in vitro/pre-clinical)
The production of N-desmethyl imatinib is significantly influenced by substances that either inhibit or induce the activity of the primary metabolizing enzymes, CYP3A4 and CYP2C8. nih.govnih.gov
Enzyme Inhibitors:
Inhibitors of CYP3A4 and CYP2C8 can decrease the rate of N-desmethyl imatinib formation, leading to higher plasma concentrations of the parent drug, imatinib.
Ketoconazole: A strong inhibitor of CYP3A4, ketoconazole has been shown to significantly increase the exposure to imatinib, thereby reducing the formation of N-desmethyl imatinib. researchgate.neteuropa.eu
Gemfibrozil (B1671426): This drug is a known inhibitor of CYP2C8. researchgate.net Co-administration of gemfibrozil has been observed to reduce the formation of N-desmethyl imatinib. researchgate.net
Curcumin (B1669340): In vitro studies have demonstrated that curcumin is a potent reversible inhibitor of both CYP3A4- and CYP2C8-mediated metabolism of imatinib. unisa.edu.au
Apigenin: This flavonoid, found in many plants, has been shown in short-term studies to inhibit the metabolism of imatinib, leading to lower levels of N-desmethyl imatinib. nih.gov
Enzyme Inducers:
Inducers of CYP3A4 and CYP2C8 can accelerate the metabolism of imatinib, resulting in lower plasma concentrations of the parent drug and potentially higher concentrations of N-desmethyl imatinib, although this can be complex.
Enzyme-Inducing Antiepileptic Drugs (EIAEDs): Drugs such as carbamazepine, phenytoin, and oxcarbazepine (B1677851) are inducers of CYP3A4. researchgate.netnih.gov Studies in patients with glioblastoma have shown that co-administration of EIAEDs leads to a significant reduction in imatinib trough levels, indicating increased metabolism and clearance. researchgate.netnih.gov
It is important to note that while inducers increase the rate of metabolism, the resulting concentration of N-desmethyl imatinib can be variable. For instance, while EIAEDs significantly lowered imatinib levels, the corresponding trough levels of N-desmethyl imatinib (CGP74588) also showed a slight but significant decrease in some studies. researchgate.netnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling for N-Desmethyl Imatinib Metabolism
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. For N-desmethyl imatinib, PBPK models are instrumental in understanding its complex metabolic fate. nih.govresearchgate.netuni-saarland.de
PBPK models for imatinib and N-desmethyl imatinib are developed using a "bottom-up" approach, integrating in vitro data on metabolism and transport with in vivo physiological and anatomical parameters. nih.gov These models can simulate plasma concentration-time profiles for both the parent drug and its metabolite under various conditions. nih.govresearchgate.netuni-saarland.de
Integration of CYP-mediated Metabolism and Transporter Activity
A key feature of modern PBPK models for imatinib and N-desmethyl imatinib is the integration of both cytochrome P450 (CYP)-mediated metabolism and the activity of drug transporters. nih.govresearchgate.netuni-saarland.de
CYP-Mediated Metabolism: The models incorporate the kinetics of the primary metabolic pathways. The biotransformation of imatinib to N-desmethyl imatinib is typically described by Michaelis-Menten kinetics, with specific parameters (Km and Vmax) assigned for CYP2C8 and CYP3A4. acs.org For instance, some models assign a Km of 1.4 µM and a Vmax of 0.41 pmol/min/pmol for CYP2C8, and a Km of 10.5 µM for CYP3A4. acs.org The relative contributions of these enzymes to N-desmethyl imatinib formation are also defined within the model. One PBPK model suggests that CYP2C8 and CYP3A4 account for 67% and 33% of N-desmethyl imatinib formation, respectively. nih.gov The metabolism of N-desmethyl imatinib itself is also modeled, incorporating clearance via CYP2C8, CYP3A4, and other nonspecific pathways. nih.govresearchgate.netuni-saarland.de
By integrating these multiple factors, PBPK models can be used to predict drug-drug interactions (DDIs). For example, these models have been successfully used to simulate the effects of co-administering CYP inhibitors like ketoconazole and gemfibrozil, and CYP inducers like rifampicin, on the plasma concentrations of both imatinib and N-desmethyl imatinib. nih.govresearchgate.netuni-saarland.de The predictive performance of these models is often validated by comparing simulated outcomes with observed clinical data. nih.govresearchgate.net
Pre Clinical Pharmacological and Biological Activity of N Desmethyl Imatinib
Tyrosine Kinase Inhibition Profile and Specificity
N-Desmethyl Imatinib (B729) functions as a tyrosine kinase inhibitor, sharing its primary targets with the parent drug, Imatinib. caymanchem.commedchemexpress.com Its principal target is the c-Abl tyrosine kinase, particularly the aberrant, constitutively active Bcr-Abl kinase associated with chronic myeloid leukemia (CML). caymanchem.comascopubs.org The compound binds to the catalytic domain of c-Abl, effectively blocking its enzymatic activity. medchemexpress.com
In addition to Bcr-Abl, the inhibitory spectrum of N-Desmethyl Imatinib extends to other receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor, c-Kit. caymanchem.com The parent compound, Imatinib, is a known inhibitor of these kinases, and its activity against them is well-characterized, providing a basis for the expected activity of its equipotent metabolite. clinpgx.orgselleckchem.comhellobio.com Inhibition of these pathways is crucial for the therapeutic effects observed in conditions like gastrointestinal stromal tumors (GIST), which often feature activating mutations in c-Kit. clinpgx.org
| Compound | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| N-Desmethyl Imatinib | Bcr-Abl | 38 nM | caymanchem.com |
| Imatinib | Bcr-Abl | 38 nM | caymanchem.com |
Cellular Mechanistic Studies (in vitro)
The mechanism of action for N-Desmethyl Imatinib at a molecular level involves the prevention of substrate phosphorylation. medchemexpress.com By occupying the ATP-binding pocket of the c-Abl kinase domain, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on its target substrates. This action effectively halts the downstream signaling cascades that are constitutively activated by the Bcr-Abl oncoprotein, which are responsible for driving cell proliferation and survival in CML. medchemexpress.com
Research has indicated that N-Desmethyl Imatinib possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit c-Abl-mediated activation of α-synuclein and associated downstream inflammatory signaling pathways. medchemexpress.com This has led to its use as a research tool for studying neuroinflammation and neurodegenerative conditions like Parkinson's disease. medchemexpress.com The parent compound, Imatinib, has also been shown to potently inhibit the production of the proinflammatory cytokine TNF-α by myeloid cells, suggesting a broader anti-inflammatory role for this class of inhibitors. nih.gov
The biological effects of N-Desmethyl Imatinib have been evaluated in Bcr-Abl-positive human leukemia cell lines, such as K562. In imatinib-sensitive K562 cells, N-Desmethyl Imatinib was shown to inhibit cell proliferation and effectively induce apoptosis. nih.gov However, its potency in these cellular assays was observed to be approximately three to four times lower than that of the parent Imatinib. nih.gov
In contrast, in a multidrug-resistant variant of the cell line (K562/Dox), which overexpresses P-glycoprotein (P-gp), N-Desmethyl Imatinib at concentrations up to 20 μM failed to substantially inhibit cell proliferation or induce apoptosis. nih.gov This is attributed to the fact that N-Desmethyl Imatinib is a substrate for the P-gp efflux pump, which actively transports the compound out of the cell, preventing it from reaching its intracellular target. nih.gov
| Cell Line | Effect | Observation | Reference |
|---|---|---|---|
| K562 (Imatinib-sensitive) | Cell Proliferation | Inhibits proliferation | nih.gov |
| K562 (Imatinib-sensitive) | Apoptosis | Induces apoptosis | nih.gov |
| K562/Dox (P-gp overexpressing) | Cell Proliferation | Does not substantially inhibit proliferation (up to 20 μM) | nih.gov |
| K562/Dox (P-gp overexpressing) | Apoptosis | Does not induce apoptosis (up to 20 μM) | nih.gov |
Research into Novel Therapeutic Applications (pre-clinical/in vitro)
Pre-clinical and in vitro studies have begun to elucidate the therapeutic potential of N-Desmethyl Imatinib in a range of conditions, primarily centered around its activity as a c-Abl tyrosine kinase inhibitor. medchemexpress.com This mechanism of action is central to its exploration in neurodegenerative disorders and other pathological processes.
The exploration of N-Desmethyl Imatinib in the context of neurodegenerative diseases, particularly Parkinson's Disease, is rooted in the growing understanding of the role of c-Abl kinase in the pathophysiology of these conditions. Research suggests that the overactivation of c-Abl may contribute to the neurodegenerative process, making its inhibition a promising therapeutic strategy. medchemexpress.com As the active metabolite of Imatinib, which has been studied in this context, N-Desmethyl Imatinib is a compound of significant interest.
A key pathological hallmark of Parkinson's disease is the aggregation of the protein α-synuclein. The activation of c-Abl has been implicated in this process. N-Desmethyl Imatinib, as a c-Abl tyrosine kinase inhibitor, is understood to interfere with this pathological cascade by preventing the phosphorylation of substrates by c-Abl. medchemexpress.com This inhibition of c-Abl-mediated α-synuclein activation is a primary focus of pre-clinical research into the neuroprotective potential of N-Desmethyl Imatinib. medchemexpress.com
In vitro studies have demonstrated that N-Desmethyl Imatinib shares the same potency as its parent compound, Imatinib, in inhibiting the Bcr-Abl kinase, a fusion protein with constitutively active tyrosine kinase activity. This provides a strong rationale for its potential efficacy against c-Abl, which is involved in neurodegeneration.
| Compound | Target | IC50 (in vitro) |
| N-Desmethyl Imatinib | Bcr-Abl Kinase | 38 nM caymanchem.comsapphirebioscience.comlabchem.com.mybiomol.com |
| Imatinib | Bcr-Abl Kinase | 38 nM caymanchem.comsapphirebioscience.comlabchem.com.mybiomol.com |
This table shows the comparative in vitro potency of N-Desmethyl Imatinib and Imatinib against Bcr-Abl kinase.
Beyond its direct effects on α-synuclein, N-Desmethyl Imatinib is also being investigated for its ability to inhibit broader neurodegenerative activity and neuroinflammation in vitro. medchemexpress.com The inflammatory component of neurodegenerative diseases is increasingly recognized as a critical factor in disease progression. By inhibiting c-Abl and its downstream signaling pathways, N-Desmethyl Imatinib may help to mitigate the inflammatory environment in the central nervous system. medchemexpress.com While direct in vitro data on specific inflammatory markers for N-Desmethyl Imatinib is still emerging, studies on its parent compound, Imatinib, have shown a reduction in neuroinflammation in animal models of multiple sclerosis, a neuroinflammatory and neurodegenerative disease. nih.gov This suggests a potential mechanism by which N-Desmethyl Imatinib could exert its neuroprotective effects.
In the context of the COVID-19 pandemic, research has explored the potential of various existing drugs to mitigate the effects of the SARS-CoV-2 virus. The parent compound of N-Desmethyl Imatinib, Imatinib, has been investigated in clinical trials for its potential to treat patients with severe COVID-19. nih.govnews-medical.net The rationale for its use stems from its potential to reduce pulmonary edema and inflammation associated with acute respiratory distress syndrome (ARDS), a major complication of severe COVID-19. nih.govnews-medical.net
| Clinical Trial (Imatinib) | Key Findings |
| CounterCOVID Study | Suggested a potential reduction in mortality and duration of mechanical ventilation in hospitalized COVID-19 patients, though the primary outcome was not met. nih.govnews-medical.net |
| SOLIDARITY Finland | Found no significant short- or long-term benefits for imatinib in patients hospitalized for COVID-19, including survival and need for respiratory support. medrxiv.org |
| IV Imatinib in COVID-19 ARDS | Intravenous imatinib did not reduce pulmonary edema or improve clinical outcomes in invasively ventilated COVID-19 patients. nih.gov |
This table summarizes the findings of key clinical trials investigating the use of Imatinib, the parent compound of N-Desmethyl Imatinib, in the treatment of COVID-19.
Structure Activity Relationship Sar and Mechanistic Studies of Imatinib Derivatives Relevant to N Desmethyl Imatinib
Impact of Structural Modifications on Kinase Inhibition Profile
The journey from the initial lead compound to Imatinib (B729) involved several key structural modifications that profoundly influenced its kinase inhibition profile. The initial 2-phenylaminopyrimidine derivative was a low-potency inhibitor of both serine/threonine and tyrosine kinases. pagepress.org Strategic additions and substitutions were made to enhance potency and selectivity:
Addition of a 3'-pyridyl group: This modification to the pyrimidine (B1678525) ring was instrumental in boosting the compound's activity in cellular assays. pagepress.orgashpublications.org
Introduction of a benzamide (B126) group: The addition of a benzamide group to the phenyl ring significantly enhanced the compound's activity against tyrosine kinases. pagepress.orgashpublications.org
The "Flag-Methyl" Group: The introduction of a methyl group on the anilino-phenyl ring (ortho to the amino group) was a critical step in refining the drug's selectivity. This modification reduced the inhibition of Protein Kinase C (PKC) while preserving or even enhancing activity against tyrosine kinases like ABL. pagepress.orgashpublications.orgpsu.edu
N-methylpiperazine Moiety: This highly polar side chain was incorporated to markedly improve the compound's water solubility and oral bioavailability, crucial for its clinical viability. pagepress.orgresearchgate.net
N-Desmethyl Imatinib, lacking the N-methyl group on the piperazine (B1678402) ring, demonstrates that this specific methylation is not essential for potent kinase inhibition, as it retains comparable in vitro activity to Imatinib against the Bcr-Abl kinase, with an IC50 of 38 nM for both compounds. biomol.com However, the piperazine ring itself is significant. An Imatinib derivative lacking the entire N-methylpiperazine substituent showed reduced activity, underscoring the group's role in enhancing protein-ligand interactions and solubility. semanticscholar.org
| Kinase Target | Imatinib IC50 (μM) |
| Abl | 0.025 |
| c-Kit | 0.1 |
| PDGF-R | 0.1 |
| v-Abl | 0.6 |
| Tel-Abl | 0.1-0.35 |
| Src | >100 |
| EGFR | >100 |
Table 1: Kinase Inhibition Profile of Imatinib. This table displays the 50% inhibitory concentrations (IC50) of Imatinib against a panel of various kinases, illustrating its selectivity. Data sourced from pagepress.orgashpublications.org.
Pharmacophore Analysis and Design of New Analogs
Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule's biological activity and in designing new, potentially improved analogs. The phenylamino-pyrimidine (PAPP) skeleton is recognized as the core pharmacophoric element of Imatinib and its derivatives. mdpi.com
Studies have identified key pharmacophoric zones within the Imatinib structure that are critical for its interaction with the BCR-ABL kinase. nih.gov These include hydrophobic and halogen interactions, as well as T-shaped π-π interactions involving the pyrimidine ring. nih.gov Interestingly, some analyses suggest that the N-methylpiperazine moiety does not contribute significantly to the core pharmacophore and has a weaker interaction with the enzyme's active site. chemistrymag.org This makes the piperazine ring a prime target for structural modifications to potentially enhance other properties without compromising kinase inhibition. chemistrymag.org
This understanding has fueled the design of new Imatinib analogs. For instance, researchers have synthesized analogs by replacing the piperazine ring with other groups or by modifying the pyridine (B92270) and pyrimidine rings to improve bioavailability and protein-ligand interactions. royalsocietypublishing.org One study involved designing and synthesizing two new series of Imatinib analogs that maintained the essential pharmacophoric features, leading to compounds with potent anticancer activity. tandfonline.comnih.gov
Investigating the Influence of Functional Groups (e.g., N-methyl piperazine group in Imatinib) on ADME-related properties
The N-methylpiperazine group, being basic, is protonated at physiological pH. This positive charge contributes to the molecule's solubility. However, this feature can also present challenges. To explore alternatives, researchers have synthesized sulfoximine (B86345) analogues of Imatinib, replacing the N-methylpiperazine group. d-nb.info Sulfoximines are tetrahedral, possess dual hydrogen-bond donor/acceptor capabilities, and have a significantly lower basicity, which can offer favorable physicochemical and drug metabolism and pharmacokinetics (DMPK) properties. d-nb.info
| Compound | LogD (pH 7.5) | Aqueous Solubility (mg/L) | Predicted Blood Clearance (L/h/kg) |
| Imatinib | 1.9 | 112 | 2.3 |
| Sulfoximine Analogue 8 | 2.0 | 54 | 1.9 |
Table 2: Comparison of ADME-related Properties of Imatinib and a Sulfoximine Analogue. This table provides a comparative view of key ADME-related parameters for Imatinib and one of its sulfoximine analogues. Data sourced from d-nb.info.
Deuterium (B1214612) Isotope Effects in Metabolic Deactivation Studies
The metabolism of Imatinib to N-Desmethyl Imatinib is a significant metabolic pathway. researchgate.net There has been considerable interest in exploring the kinetic deuterium isotope effect to slow down drug metabolism by replacing hydrogen atoms with deuterium. nih.gov Since carbon-deuterium bonds are stronger than carbon-hydrogen bonds, it was hypothesized that replacing the N-methyl group of Imatinib with an N-trideuteromethyl group could reduce the rate of N-demethylation. researchgate.netnih.gov
A study investigating this hypothesis found that the N-trideuteromethyl analogue of Imatinib did indeed show reduced N-demethylation when incubated with both rat and human liver microsomes in vitro, which is consistent with a deuterium isotope effect. researchgate.netnih.gov The deuterated compound also exhibited similar potency as a tyrosine kinase inhibitor and similar efficacy in cellular antiproliferative assays. nih.gov
However, this promising in vitro result did not translate into a significant pharmacokinetic advantage in vivo. researchgate.netnih.gov Following intravenous administration to rats, there was no increased exposure of the N-trideuteromethyl analogue, and no significant difference was observed in the formation of the N-desmethyl metabolite from either the deuterated or non-deuterated parent drug. researchgate.netnih.gov This highlights the complexity of translating in vitro metabolic stability data to in vivo pharmacokinetic outcomes.
N Boc N Desmethyl Imatinib and N Desmethyl Imatinib in Specialized Research Applications
Utility as Research Grade Biochemicals and Standards
N-Desmethyl Imatinib (B729) is commercially available as a high-purity, research-grade biochemical. sigmaaldrich.comsigmaaldrich.com Its primary use in this form is as a reference standard for the accurate identification and quantification of the metabolite in biological samples. Researchers developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), rely on these standards. nih.gov For instance, a sensitive ion-pairing reversed-phase HPLC method was developed to determine the levels of Imatinib and N-Desmethyl Imatinib in human plasma and murine biological matrices, demonstrating the standard's application in pharmacokinetic studies. nih.gov The availability of a stable, known concentration of N-Desmethyl Imatinib allows for the optimization of sample preparation, chromatographic separation, and mass spectrometry parameters to ensure the precision and accuracy of the assay.
N-Boc-N-Desmethyl Imatinib, a Boc-protected derivative of N-Desmethyl Imatinib, is primarily used as a key intermediate in the chemical synthesis of Imatinib and its analogues. pharmaffiliates.com In research settings, it also functions as a reference material for tracking the synthesis process and for the identification of impurities. Its presence in catalogues of pharmaceutical impurities and standards underscores its role in quality control during drug manufacturing and development. pharmaffiliates.com
The table below summarizes the primary research applications of these compounds as biochemicals and standards.
| Compound | Primary Application | Research Area |
| N-Desmethyl Imatinib | Analytical Reference Standard | Pharmacokinetic studies, therapeutic drug monitoring, bioanalytical method validation nih.gov |
| Internal Standard | LC-MS or GC-MS-based quantification of Imatinib | |
| This compound | Synthetic Intermediate | Chemical synthesis of Imatinib and related compounds pharmaffiliates.com |
| Reference Material | Impurity profiling and quality control pharmaffiliates.com |
Role in Drug Discovery and Development Pipelines
During preclinical and clinical development, characterizing the metabolic pathway of a drug is essential. Imatinib is metabolized primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, to form N-Desmethyl Imatinib. drugbank.comnih.gov Investigating this metabolite helps researchers understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the metabolite's long elimination half-life necessitates its inclusion in pharmacokinetic models to fully capture the long-term exposure and potential for drug-drug interactions. ascopubs.org This information is vital for model-informed drug development, which can help in predicting clinical outcomes and optimizing treatment strategies. researchgate.netuni-saarland.de
Research into N-Desmethyl Imatinib also extends to understanding mechanisms of drug resistance. Studies have explored its interaction with efflux transporters like P-glycoprotein (P-gp), which can influence intracellular drug concentrations and potentially contribute to reduced efficacy in some cancer cells. nih.gov
Research on Drug-Drug Interactions (DDIs) involving N-Desmethyl Imatinib
Both Imatinib and its primary metabolite, N-Desmethyl Imatinib, are implicated in clinically relevant drug-drug interactions (DDIs). nih.gov They act not only as substrates (victims) of metabolic enzymes but also as inhibitors (perpetrators), affecting the pharmacokinetics of co-administered drugs. researchgate.netuni-saarland.de
Research has identified N-Desmethyl Imatinib as an inhibitor of several key drug-metabolizing enzymes. nih.gov Specifically, it contributes to the inhibition of CYP2C8, CYP2D6, and CYP3A4. researchgate.netuni-saarland.de This inhibitory action can affect the metabolism of other drugs that are substrates for these enzymes, as well as the metabolism of Imatinib itself (autoinhibition). One study noted that mechanistic models considered the competitive inhibition of CYP2C8 and CYP3A4 by N-Desmethyl Imatinib. page-meeting.org The significance of the metabolite's inhibitory role can be amplified when co-administered with drugs that induce the metabolism of Imatinib, as this can increase the relative concentration of N-Desmethyl Imatinib. uni-saarland.de
The table below lists the CYP enzymes known to be inhibited by N-Desmethyl Imatinib.
| CYP Enzyme | Role of N-Desmethyl Imatinib | Reference |
| CYP2C8 | Inhibitor (Competitive) | researchgate.netuni-saarland.denih.govpage-meeting.org |
| CYP2D6 | Inhibitor | researchgate.netuni-saarland.denih.gov |
| CYP3A4 | Inhibitor (Competitive) | researchgate.netuni-saarland.denih.govpage-meeting.org |
To better understand and predict the complex interactions involving Imatinib and N-Desmethyl Imatinib, researchers have developed sophisticated whole-body physiologically based pharmacokinetic (PBPK) models. researchgate.netnih.govpage-meeting.org These parent-metabolite models integrate data on the absorption, distribution, metabolism, and elimination of both compounds. uni-saarland.de The model for N-Desmethyl Imatinib's metabolism incorporates clearance via CYP2C8, CYP3A4, and other nonspecific pathways. researchgate.net
These PBPK models form the basis for creating extensive DDI networks. By coupling the Imatinib/N-Desmethyl Imatinib model with existing models for other drugs, scientists can simulate various DDI scenarios. uni-saarland.de For example, networks have been developed to predict the effects of perpetrator drugs (which affect Imatinib) and victim drugs (which are affected by Imatinib/N-Desmethyl Imatinib). researchgate.netnih.gov These simulations have shown good predictive performance, with predicted DDI ratios falling within a twofold margin of observed clinical data. uni-saarland.denih.gov Such models are powerful tools in model-informed drug development and can support precision dosing in clinical practice. nih.gov
The following table details examples of drugs included in DDI networks with Imatinib and N-Desmethyl Imatinib.
| Drug Class | Example Drug | Role in DDI Network | Interacting Enzymes/Transporters |
| CYP3A4 Inducer | Rifampicin | Perpetrator (affects Imatinib/NDMI levels) | CYP3A4 |
| CYP3A4/2C8 Inhibitor | Ketoconazole (B1673606) | Perpetrator (affects Imatinib/NDMI levels) | CYP3A4, CYP2C8 |
| CYP2C8 Inhibitor | Gemfibrozil (B1671426) | Perpetrator (affects Imatinib/NDMI levels) | CYP2C8 |
| CYP3A4 Substrate | Simvastatin | Victim (affected by Imatinib/NDMI) | CYP3A4 |
| CYP2D6 Substrate | Metoprolol | Victim (affected by Imatinib/NDMI) | CYP2D6 |
Future Research Trajectories and Methodological Innovations
Development of Enhanced Analytical Techniques for N-Boc-N-Desmethyl Imatinib (B729) and its Related Compounds
The accurate quantification of N-Boc-N-Desmethyl Imatinib, along with imatinib and its primary metabolite, N-Desmethyl Imatinib (CGP74588), in biological matrices is fundamental for pharmacokinetic studies. wjbphs.comscielo.br While various methods exist, there is a continuous drive to develop more sensitive, specific, and efficient analytical techniques.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most reported methods for quantifying imatinib and its metabolites. wjbphs.com LC-MS/MS offers high sensitivity and selectivity, with the ability to detect concentrations below 1 ng/mL. wjbphs.com However, the pursuit of simpler and more cost-effective methods for routine clinical analysis remains a priority. wjbphs.com
Recent advancements include the development of a non-aqueous capillary electrophoresis (NACE) method for the simultaneous determination of imatinib and its main metabolite in human urine. rsc.org This technique, following a solid-phase extraction step, offers detection limits of 130 and 80 μg L−1 for imatinib and its metabolite, respectively. rsc.org Another innovative approach is the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of multiple kinase inhibitors and their metabolites, including N-Desmethyl Imatinib. This method boasts a short analysis time of 2.8 minutes per run.
Future developments will likely focus on further miniaturization of analytical systems, automation of sample preparation, and the exploration of novel stationary phases and ionization techniques to enhance separation efficiency and detection limits. The use of deuterated internal standards, such as N-Desmethyl Imatinib-d8, is also crucial for improving the accuracy and precision of quantitative analyses. chembk.com
| Analytical Technique | Sample Matrix | Key Features | Reference |
| HPLC-UV | Human plasma | Cost-effective for clinical analysis. | wjbphs.com |
| LC-MS/MS | Human plasma | High sensitivity and selectivity; can simultaneously assay multiple TKIs and their metabolites. | wjbphs.comscielo.brnih.gov |
| NACE | Human urine | Simple, rapid, and sensitive method. | rsc.org |
| UPLC-MS/MS | Human plasma | Simultaneous quantification of multiple kinase inhibitors and metabolites with a short run time. |
Further Exploration of Novel Biological Activities of N-Desmethyl Imatinib and its Derivatives
While N-Desmethyl Imatinib is known to possess pharmacological activity similar to its parent compound, imatinib, a deeper exploration of its biological effects and those of its derivatives like this compound is warranted. nih.govashpublications.org Research indicates that N-Desmethyl Imatinib is a substrate for P-glycoprotein (P-gp), which could influence its intracellular accumulation and contribute to mechanisms of drug resistance. nih.gov
Studies have shown that N-Desmethyl Imatinib can inhibit the proliferation of sensitive cancer cells, although its potency is lower than that of imatinib. nih.gov The development of novel imatinib derivatives with altered specificity for different kinase receptors is an active area of research. nih.gov For instance, modifications to the phenyl and N-methylpiperazine rings of imatinib have led to derivatives with greater activity against the PDGF receptor family and reduced activity against Abl kinase. nih.gov
Future investigations should focus on:
Characterizing the full spectrum of kinases inhibited by N-Desmethyl Imatinib and its derivatives.
Elucidating the impact of these compounds on downstream signaling pathways beyond the primary targets. drugbank.com
Investigating their potential efficacy in imatinib-resistant cancers or other diseases driven by aberrant kinase activity.
Exploring the potential for these derivatives to overcome P-gp-mediated drug efflux.
Advanced Computational Modeling and Simulation for Pharmacokinetic and Pharmacodynamic Understanding
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for understanding and predicting the complex pharmacokinetic and pharmacodynamic profiles of imatinib and its metabolites. nih.govnih.gov These models integrate drug-specific data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. nih.govfrontiersin.org
A whole-body PBPK model for imatinib and N-Desmethyl Imatinib has been developed to investigate drug-drug interaction (DDI) scenarios. nih.govnih.govuni-saarland.deresearchgate.net This model incorporates the metabolism of both compounds by CYP2C8 and CYP3A4, as well as the transport of imatinib by P-glycoprotein. nih.govuni-saarland.deresearchgate.net Such models can predict the impact of co-administered drugs on imatinib and N-Desmethyl Imatinib exposure, aiding in the prevention of adverse events and the optimization of dosing regimens. nih.govnih.gov
Future directions in computational modeling include:
Refining existing PBPK models by incorporating more detailed data on transporter kinetics and tissue-specific metabolism.
Developing population PBPK models to account for inter-individual variability in pharmacokinetics due to genetic polymorphisms in drug-metabolizing enzymes and transporters. frontiersin.orgacs.org
Utilizing machine learning algorithms to analyze large datasets and identify novel relationships between pharmacokinetic parameters and clinical outcomes.
Integrating pharmacokinetic models with pharmacodynamic models to better predict the therapeutic and toxic effects of N-Desmethyl Imatinib and its derivatives.
| Modeling Approach | Application | Key Insights | Reference |
| Whole-body PBPK | DDI prediction | Simulates the impact of co-administered drugs on imatinib and NDMI exposure. | nih.govnih.govresearchgate.net |
| Population PBPK | Dosing optimization | Accounts for inter-individual variability in pharmacokinetics. | frontiersin.org |
Investigating the Complete Metabolic Fate of N-Desmethyl Imatinib Beyond Primary Pathways
The primary metabolic pathway of imatinib involves N-demethylation to form N-Desmethyl Imatinib, a reaction primarily catalyzed by CYP3A4 and to a lesser extent by other CYP isozymes like CYP2C8. ashpublications.orgdrugbank.comwikipedia.orgnih.gov However, the complete metabolic fate of N-Desmethyl Imatinib itself is not fully elucidated.
While the formation of N-Desmethyl Imatinib is well-documented, further metabolism of this active metabolite likely occurs. nih.govuni-saarland.deresearchgate.net PBPK models have begun to incorporate the metabolism of N-Desmethyl Imatinib via CYP2C8, CYP3A4, and a nonspecific hepatic clearance process. uni-saarland.deresearchgate.net Studies have also indicated that imatinib treatment can lead to broader metabolic shifts, affecting pathways such as purine (B94841) and pyrimidine (B1678525) metabolism, as well as amino acid and lipid metabolism. nih.govplos.orgbohrium.com For instance, imatinib has been shown to reverse the Warburg effect in certain cancer cells by shifting glucose metabolism from glycolysis to mitochondrial respiration. plos.orgaacrjournals.org
Future research should aim to:
Identify and characterize all downstream metabolites of N-Desmethyl Imatinib.
Determine the specific enzymes and transporters involved in the further metabolism and elimination of N-Desmethyl Imatinib.
Investigate the potential pharmacological activity or toxicity of these secondary metabolites.
Utilize metabolomics approaches to gain a systems-level understanding of how N-Desmethyl Imatinib and its derivatives perturb cellular metabolic networks. nih.gov
A comprehensive understanding of the complete metabolic cascade of imatinib and its metabolites is essential for a complete picture of its pharmacological profile and for identifying potential sources of inter-individual variability in drug response and toxicity.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of N-Boc-N-Desmethyl Imatinib in preclinical studies?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural validation. Mass spectrometry (MS) confirms molecular weight and purity. Ensure consistency in solvent systems and reference standards to avoid artifacts. Detailed documentation of synthesis steps and storage conditions (e.g., temperature, light exposure) is essential to prevent degradation .
Q. How does the Boc (tert-butoxycarbonyl) group influence the solubility and metabolic stability of N-Desmethyl Imatinib derivatives?
- Methodological Answer: The Boc group enhances lipophilicity, potentially improving membrane permeability but may reduce aqueous solubility. Comparative pharmacokinetic (PK) studies with Imatinib (parent compound) can clarify metabolic stability. Use in vitro liver microsomal assays to assess cytochrome P450 interactions and identify major metabolites. Reference Imatinib’s PK profile (oral bioavailability, half-life) as a baseline .
Advanced Research Questions
Q. What experimental models are suitable for evaluating this compound’s efficacy against tyrosine kinase inhibitor (TKI)-resistant malignancies?
- Methodological Answer: Use cell lines with documented TKI resistance mechanisms (e.g., BCR-ABL kinase domain mutations like T315I ). In vivo xenograft models of gastrointestinal stromal tumors (GIST) or chronic myeloid leukemia (CML) can validate efficacy. Monitor tumor volume and molecular markers (e.g., phospho-BCR-ABL levels) weekly. Include control arms with Imatinib or second-generation TKIs for comparison .
Q. How can researchers design dose-escalation studies for this compound while minimizing toxicity risks?
- Methodological Answer: Adopt a phase 1 trial framework with starting doses based on Imatinib’s safety profile (e.g., 25–1000 mg/day ). Use pharmacodynamic (PD) markers (e.g., target kinase inhibition in peripheral blood mononuclear cells) to guide escalation. Incorporate toxicity grading criteria (e.g., Common Terminology Criteria for Adverse Events) and real-time PK monitoring .
Q. What strategies address resistance mechanisms in this compound therapy, such as kinase mutations or gene amplification?
- Methodological Answer: Combine this compound with allosteric inhibitors (e.g., asciminib) to target alternative kinase conformations. For amplification-driven resistance, use siRNA or CRISPR-Cas9 to silence BCR-ABL and assess synergy. Validate findings in patient-derived organoids to mimic clinical heterogeneity .
Methodological and Data Analysis Questions
Q. How should researchers analyze conflicting data on this compound’s efficacy across different tumor models?
- Methodological Answer: Perform meta-analysis of preclinical studies using standardized endpoints (e.g., progression-free survival, tumor volume reduction). Account for variables like tumor mutational status and model fidelity (cell line vs. patient-derived xenografts). Use statistical tools (e.g., Cox regression) to identify confounding factors .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Document reaction conditions (temperature, catalysts, solvent ratios) meticulously. Validate intermediates via thin-layer chromatography (TLC) and HPLC. For SAR, test derivatives against a panel of kinase assays (e.g., KIT, PDGFRα) to correlate structural modifications with activity .
Q. How can nonclinical data for this compound be compiled to meet Investigator’s Brochure (IB) standards?
- Methodological Answer: Organize data into sections: physicochemical properties, PK/PD, toxicology (e.g., maximum tolerated dose in rodents), and mechanistic studies. Cross-reference peer-reviewed studies on Imatinib for safety extrapolation. Include dose-response curves and histopathology findings from animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
